molecular formula C11H12N2O2S B15112318 Propyl 2-aminobenzothiazole-6-carboxylate

Propyl 2-aminobenzothiazole-6-carboxylate

Cat. No.: B15112318
M. Wt: 236.29 g/mol
InChI Key: HINRBHITGZVSRN-UHFFFAOYSA-N
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Description

Propyl 2-aminobenzothiazole-6-carboxylate is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound belongs to the benzothiazole class of heterocycles, which are recognized as privileged scaffolds in drug discovery due to their diverse pharmacological profiles . Researchers value this specific ester derivative as a versatile intermediate for the synthesis of more complex molecules, particularly in the exploration of new anticancer and antimicrobial agents . The benzothiazole core is frequently featured in compounds investigated for their efficacy against various diseases, including cancer and microbial infections . The propyl ester functional group enhances the molecule's lipophilicity compared to its carboxylic acid or shorter-chain ester analogs, which can be a critical factor in optimizing drug-like properties such as membrane permeability and bioavailability. As a standard practice for compounds of this nature, it is recommended to store this product in an inert atmosphere at room temperature to ensure long-term stability . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

propyl 2-amino-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C11H12N2O2S/c1-2-5-15-10(14)7-3-4-8-9(6-7)16-11(12)13-8/h3-4,6H,2,5H2,1H3,(H2,12,13)

InChI Key

HINRBHITGZVSRN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC2=C(C=C1)N=C(S2)N

Origin of Product

United States

Computational and Theoretical Studies on Propyl 2 Aminobenzothiazole 6 Carboxylate and Its Derivatives

Quantum Chemical Analyses

Quantum chemical analyses, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and properties of molecular systems.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Propyl 2-aminobenzothiazole-6-carboxylate, DFT calculations, often employing basis sets such as B3LYP/6-311+G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. researchgate.net This process involves finding the minimum energy conformation of the molecule, which is crucial for understanding its interaction with biological targets. The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are fundamental for further computational analyses.

Interactive Data Table: Optimized Geometrical Parameters (Theoretical) This table would typically present calculated bond lengths and angles for this compound.

ParameterBond/AngleValue (Å/°)
Bond LengthC-S1.75
Bond LengthC=N1.32
Bond LengthC-O1.35
Bond AngleC-S-C89.5
Bond AngleN-C-S115.2
Dihedral AngleC-C-C-O178.5

Note: The data in this table is illustrative and based on typical values for similar structures. Actual values would be derived from specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. scirp.org A smaller energy gap suggests higher reactivity and lower stability. scirp.org For this compound, FMO analysis can predict its charge transfer characteristics and its susceptibility to electrophilic and nucleophilic attack. scirp.org The distribution of HOMO and LUMO across the molecule indicates the regions most likely to donate and accept electrons, respectively. nih.gov

Interactive Data Table: Frontier Molecular Orbital Energies This table illustrates how HOMO, LUMO, and the energy gap might be presented for a series of 2-aminobenzothiazole (B30445) derivatives.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Derivative 1-6.2-1.84.4
Derivative 2-6.0-2.04.0
This compound -6.1 -1.9 4.2
Derivative 3-6.3-1.74.6

Note: The data in this table is hypothetical and serves to illustrate the concept.

The Molecular Electrostatic Potential Surface (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netwuxiapptec.com The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in shades of red and yellow, and regions of positive potential (electron-poor, prone to nucleophilic attack) in shades of blue and green. researchgate.net For this compound, the MESP map would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen atoms, indicating their role as hydrogen bond acceptors. nih.gov The hydrogen atoms of the amino group would exhibit positive potential, marking them as potential hydrogen bond donors.

Conformational Landscape and Energetics

The biological activity of a molecule is often dictated by its specific three-dimensional conformation. This compound, with its flexible propyl chain, can exist in multiple conformations. Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. These studies are crucial for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site.

Molecular Dynamics Simulations for Structural Insights

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that are not available from static quantum chemical calculations. nih.gov By simulating the motion of atoms and molecules, MD can reveal the flexibility of this compound, its interactions with solvent molecules, and its binding dynamics with a target protein. biointerfaceresearch.com These simulations are instrumental in assessing the stability of ligand-receptor complexes and understanding the key interactions that govern binding affinity.

Theoretical Spectroscopic Characterization

Computational methods can also be used to predict the spectroscopic properties of molecules, such as their infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. scielo.brnih.gov Theoretical calculations of these spectra for this compound can aid in the interpretation of experimental spectroscopic data and confirm the structure of synthesized compounds. For instance, calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific absorption bands to particular molecular vibrations.

Computational Structure-Activity Relationship (SAR) Modeling

Computational SAR modeling is a key component of modern drug discovery, enabling the prediction of a molecule's biological activity based on its structure. These methods are used to prioritize compounds for synthesis and testing, thereby saving time and resources.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies can generate hypotheses about their potential biological targets and binding mechanisms.

Benzothiazole (B30560) derivatives have been docked against various protein targets, including:

Protein Tyrosine Kinases (e.g., p56lck): These enzymes are involved in cell signaling pathways and are common targets in cancer therapy. biointerfaceresearch.com Docking studies help identify key interactions, such as hydrogen bonds and π-π stacking, between the benzothiazole ligand and amino acid residues in the kinase's ATP-binding site. biointerfaceresearch.comnih.gov

PI3Kγ enzyme: This is another kinase target where 2-aminobenzothiazole derivatives have been evaluated for potential anticancer activity. nih.gov

Bacterial Enzymes: To explore antibacterial potential, derivatives have been docked into the active sites of essential bacterial proteins. mdpi.com

These studies typically reveal that the 2-amino group and the nitrogen atom in the thiazole (B1198619) ring are crucial for forming hydrogen bonds with the protein, anchoring the ligand in the active site. nih.gov The docking score, an estimate of binding affinity, is used to rank different derivatives and suggest modifications that could improve binding.

Table 3: Example of Molecular Docking Results for Benzothiazole Derivatives Against a Protein Kinase Target

Compound Docking Score (kcal/mol) Key Interacting Residues Interaction Type
Derivative A -10.2 Lys, Gly Hydrogen Bond
Derivative B -9.5 Tyr, Leu π-π Stacking, Hydrophobic
Derivative C -8.8 Asp Hydrogen Bond

Data is representative of typical findings in docking studies of benzothiazole derivatives. ijprajournal.com

QSAR is a modeling technique that aims to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity. For the benzothiazole class of molecules, QSAR models have been developed to predict activities such as anticancer and anthelmintic effects. benthamdirect.comaip.orgallsubjectjournal.com

The process involves:

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for a set of benzothiazole derivatives with known biological activities.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more complex 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), are used to build a mathematical equation linking the most relevant descriptors to the activity. aip.orgallsubjectjournal.comijpsr.com

Model Validation: The predictive power of the model is rigorously tested using statistical metrics like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and external validation sets. benthamdirect.comallsubjectjournal.com

QSAR studies on benzothiazoles have revealed that descriptors related to surface area, partial charges, and water-accessible surface area are often major contributors to their biological activity. benthamdirect.com These models provide valuable insights into the structural features required for potency and can guide the rational design of new, more active derivatives.

Advanced Research Applications of Propyl 2 Aminobenzothiazole 6 Carboxylate Scaffolds in Chemical Biology and Materials Science

Role as a Versatile Chemical Building Block for Novel Scaffolds

Propyl 2-aminobenzothiazole-6-carboxylate serves as a foundational structure in synthetic and medicinal chemistry for the creation of more complex and functionally diverse molecules. The inherent reactivity of the 2-amino group and the potential for modification at the carboxylate and benzene (B151609) ring positions make it an ideal starting point for generating extensive libraries of derivatives.

The 2-aminobenzothiazole (B30445) core is readily synthesized through established methods, often involving the reaction of a substituted p-aminobenzoic acid derivative with a thiocyanate (B1210189) salt in the presence of a halogen, typically bromine, in acetic acid. This straightforward synthesis allows for the introduction of various substituents on the benzene ring, providing a basis for structure-activity relationship (SAR) studies. The esterification of the resulting 2-aminobenzothiazole-6-carboxylic acid with propanol (B110389) yields the this compound scaffold.

This scaffold is a key intermediate in the synthesis of a variety of fused heterocyclic systems. The amino group at the C2 position and the endocyclic nitrogen are well-positioned to react with electrophilic reagents, leading to the formation of fused ring systems with diverse pharmacological properties. For instance, derivatives can be acylated, alkylated, or used in condensation reactions to build upon the core structure, leading to compounds with enhanced biological efficacy and target specificity.

Exploration of Biological Activities in Derivatives (Mechanism-Focused Studies)

Derivatives of the this compound scaffold have been extensively investigated for their potential as therapeutic agents. The following sections delve into the specific mechanisms of action of these derivatives in various biological contexts.

Enzyme Inhibition Mechanisms (e.g., kinase targets like EGFR, VEGFR-2, FAK)

The 2-aminobenzothiazole core is a well-established pharmacophore for the inhibition of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

Epidermal Growth Factor Receptor (EGFR): Derivatives of 2-aminobenzothiazole have been shown to act as inhibitors of EGFR tyrosine kinase (EGFR-TK). The inhibitory mechanism typically involves competition with ATP for binding to the catalytic domain of the kinase. The benzothiazole (B30560) nucleus can form key hydrogen bonds within the adenine (B156593) region of the ATP binding site, which is a crucial interaction for potent inhibition. Structure-activity relationship studies have demonstrated that modifications to the 2-aminobenzothiazole scaffold can significantly impact inhibitory activity against EGFR.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase. By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit downstream signaling pathways, leading to a reduction in tumor-induced angiogenesis. The development of selective VEGFR-2 inhibitors based on this scaffold is an active area of anticancer drug discovery. wikipedia.org

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Overexpression of FAK is associated with increased cancer cell motility and invasion. The 2-aminobenzothiazole scaffold has been utilized in the design of FAK inhibitors, which represent a promising strategy for targeting cancer metastasis.

Kinase TargetInhibition MechanismTherapeutic Relevance
EGFR ATP-competitive inhibition at the tyrosine kinase domain.Cancers with EGFR overexpression.
VEGFR-2 Blocks ATP binding, inhibiting angiogenesis. wikipedia.orgSolid tumors dependent on angiogenesis.
FAK Inhibition of kinase activity, affecting cell motility.Metastatic cancers.

Antimicrobial Action Modes (e.g., against specific bacterial strains like Staphylococcus aureus, Escherichia coli)

The emergence of antibiotic-resistant bacterial strains has necessitated the development of novel antimicrobial agents. Derivatives of this compound have shown promising activity against a range of pathogenic bacteria.

Staphylococcus aureus : Several studies have reported the efficacy of 2-aminobenzothiazole derivatives against S. aureus, including methicillin-resistant S. aureus (MRSA). The proposed mechanism of action for some of these compounds involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for DNA replication, recombination, and repair in bacteria, making them attractive targets for antimicrobial drugs. By inhibiting these enzymes, the compounds can effectively halt bacterial proliferation.

Escherichia coli : Derivatives of this scaffold have also demonstrated activity against Gram-negative bacteria such as E. coli. While the outer membrane of Gram-negative bacteria often presents a significant permeability barrier, certain 2-aminobenzothiazole derivatives have been designed to overcome this challenge. The antimicrobial mechanism in E. coli can also involve the inhibition of essential enzymes, leading to bacterial cell death.

Bacterial StrainMechanism of ActionKey Findings
Staphylococcus aureus Dual inhibition of DNA gyrase and topoisomerase IV. nih.govEffective against MRSA strains.
Escherichia coli Inhibition of essential bacterial enzymes.Demonstrates broad-spectrum potential.

Antitubercular Target Engagement Research (e.g., DprE1)

Tuberculosis remains a global health threat, and the rise of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. The enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has been identified as a key target for the development of novel antitubercular agents. DprE1 is essential for the biosynthesis of the mycobacterial cell wall.

Benzothiazole-based compounds have emerged as potent inhibitors of DprE1. rsc.orgnih.gov These inhibitors are often non-covalent and act by binding to the active site of the enzyme, thereby blocking its function and disrupting cell wall synthesis. The this compound scaffold provides a valuable starting point for the design of new DprE1 inhibitors with improved potency and pharmacokinetic properties.

Anticancer Activity Investigations on Molecular Targets (e.g., apoptosis induction, mitochondrial depolarization)

In addition to kinase inhibition, derivatives of the 2-aminobenzothiazole scaffold have been shown to exert their anticancer effects through various other molecular mechanisms.

Apoptosis Induction: Many 2-aminobenzothiazole derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis can be triggered through various pathways, including the activation of caspases, which are a family of proteases that execute the apoptotic process.

Mitochondrial Depolarization: The mitochondrion plays a central role in the regulation of apoptosis. Some 2-aminobenzothiazole derivatives have been observed to cause mitochondrial membrane depolarization in cancer cells. This disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, which in turn activates the caspase cascade and leads to cell death. Furthermore, targeting signaling pathways like PI3K/AKT/mTOR is another strategy through which these compounds exhibit their anticancer effects. nih.gov

Emerging Applications in Functional Materials

While the primary focus of research on this compound and its derivatives has been in the realm of chemical biology and drug discovery, there is growing interest in the application of benzothiazole-based compounds in materials science. The benzothiazole moiety possesses unique electronic and photophysical properties that make it an attractive component for the development of functional organic materials.

Benzothiazole derivatives are being explored for their potential use in:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some benzothiazole derivatives make them suitable candidates for use as emitters in OLEDs. By tuning the chemical structure, the emission color and efficiency of these materials can be modulated. research-nexus.net

Organic Semiconductors: The π-conjugated system of the benzothiazole ring allows for charge transport, making these compounds potential building blocks for organic field-effect transistors (OFETs) and other organic electronic devices. nih.gov

Polymers and Coatings: Benzothiazole units can be incorporated into polymer backbones to enhance thermal stability or to create redox-responsive materials. rsc.orgrsc.org For instance, polymers containing benzothiazole-disulfide groups can be used to create functional coatings that can be modified under specific chemical conditions. rsc.org

Photocatalysis: Recent research has demonstrated the use of benzothiazole-based covalent organic frameworks (COFs) as photosensitizers for the photocatalytic conversion of CO2. acs.org

Although specific research on "this compound" in these applications is still limited, the broader class of benzothiazole derivatives shows significant promise for the development of advanced functional materials. Further exploration of the material properties of this specific scaffold could unveil novel applications in the future.

Design of Fluorescent Probes and Sensors

The this compound scaffold is a promising platform for the development of advanced fluorescent probes and sensors due to the inherent photophysical properties of the 2-aminobenzothiazole core. This heterocyclic system is known to exhibit fluorescence, and its emission characteristics can be finely tuned by introducing various functional groups. The ester group at the 6-position and the amino group at the 2-position offer convenient handles for chemical modification, allowing for the rational design of probes with specific sensing capabilities.

The fundamental principle behind the design of fluorescent probes based on this scaffold involves the modulation of the intramolecular charge transfer (ICT) character of the molecule upon interaction with an analyte. The 2-aminobenzothiazole moiety can act as both an electron donor and acceptor, and the electronic nature of substituents on the aromatic ring and the amino group can significantly influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Derivatives of 2-arylbenzothiazoles, which are structurally related to the this compound scaffold, have been systematically studied to understand the relationship between their structure and photophysical properties. nih.gov The electronic absorption and fluorescence of these compounds are influenced by the nature of the substituents on the aryl ring. nih.gov Electron-donating groups typically lead to a red-shift in the emission spectrum, while electron-withdrawing groups cause a blue-shift. This tunability is crucial for designing probes that operate in specific regions of the electromagnetic spectrum, which is particularly important for biological imaging applications to minimize autofluorescence from biological samples.

The design of sensors for specific analytes, such as metal ions or biologically relevant molecules, often involves the incorporation of a recognition moiety that can selectively bind to the target. This binding event then triggers a change in the fluorescence properties of the benzothiazole core, such as an enhancement ("turn-on" response) or quenching ("turn-off" response) of the fluorescence intensity, or a shift in the emission wavelength. For instance, 2-aminobenzothiazole derivatives have been utilized as fluorogenic enzyme substrates for the detection of bacterial enzymes. nih.gov In these systems, enzymatic cleavage of a specific group attached to the benzothiazole core leads to the generation of a highly fluorescent product, enabling the detection of bacterial activity. nih.gov

The following table summarizes the photophysical properties of representative 2-arylbenzothiazole derivatives, illustrating the effect of substituent groups on their absorption and emission maxima. While these are not exact values for this compound, they provide a strong indication of the types of spectral properties that can be expected and modulated in this class of compounds.

CompoundSubstituent on Aryl RingAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Reference
2-Phenylbenzothiazole-H330380-450
2-(4-Methoxyphenyl)benzothiazole-OCH₃~340~400 nih.gov
2-(4-Nitrophenyl)benzothiazole-NO₂~350~420 nih.gov

This data is representative of the class of compounds and illustrates general trends.

Integration into Organic Semiconductors and Optoelectronic Devices

The this compound scaffold also holds significant potential for applications in materials science, particularly in the development of organic semiconductors for optoelectronic devices. The extended π-conjugated system of the benzothiazole ring provides the necessary electronic structure for charge transport, a key requirement for semiconductor materials. The ability to modify the structure at the 2- and 6-positions allows for the tuning of the electronic properties, such as the HOMO and LUMO energy levels, to optimize performance in various devices.

In the context of organic semiconductors, benzothiazole derivatives are often incorporated into donor-acceptor (D-A) architectures. acs.orgnih.gov In such systems, the benzothiazole moiety can function as an electron-accepting unit. acs.orgnih.gov By coupling it with a suitable electron-donating unit, it is possible to create materials with a small bandgap, which is desirable for applications in organic photovoltaics (OPVs) and near-infrared (NIR) emitting organic light-emitting diodes (OLEDs). The propyl ester group in this compound can influence the solubility and film-forming properties of the resulting materials, which are critical for device fabrication.

Recent research has demonstrated the use of benzothiazole-based boron difluoride complexes as thermally-activated delayed fluorescence (TADF) emitters in OLEDs. nih.govacs.org These materials exhibit high external quantum efficiencies, showcasing the potential of the benzothiazole core in advanced light-emitting applications. nih.govacs.org The design of these materials often involves creating a twisted geometry between the donor and acceptor units to minimize the energy gap between the singlet and triplet excited states, facilitating reverse intersystem crossing and enhancing the efficiency of light emission.

The performance of organic thin-film transistors (OTFTs) is another area where benzothiazole-based materials have shown promise. The charge carrier mobility in organic semiconductors is highly dependent on the molecular packing in the solid state. The substituents on the benzothiazole core can be used to control the intermolecular interactions and promote ordered packing, which is conducive to efficient charge transport. While specific data for this compound in OTFTs is not available, related benzothiadiazole-based polymers have demonstrated substantial ambipolar transport with high electron and hole mobilities. nih.gov

The following table presents key performance parameters for some organic semiconductor materials based on benzothiazole and its derivatives, highlighting their potential in electronic devices.

Material TypeDeviceKey Performance MetricValueReference
Benzothiazole-based Boron Difluoride ComplexOLEDExternal Quantum Efficiency (EQE)15% nih.govacs.org
Benzothiadiazole-based Polymer (P1)OTFTElectron Mobility (μ_e)0.86 cm²/Vs nih.gov
Benzothiadiazole-based Polymer (P1)OTFTHole Mobility (μ_h)0.51 cm²/Vs nih.gov
Benzothiadiazole-based Polymer (P3)OTFTElectron Mobility (μ_e)0.95 cm²/Vs nih.gov
Benzothiadiazole-based Polymer (P3)OTFTHole Mobility (μ_h)0.50 cm²/Vs nih.gov

This data is for related benzothiazole derivatives and is indicative of the potential of this class of materials.

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